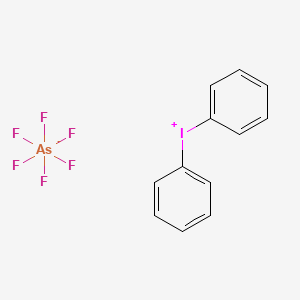
Diphenyliodonium hexafluoroarsenate
概要
説明
Synthesis Analysis
The compound is synthesized through multiple steps involving iodobenzene, p-nitro-benzoic acid, and diphenyl sulfide, leading to various diphenyliodonium salts, including hexafluoroarsenate variants. These salts are intermediates in producing polybrominated diphenyl ethers and other complex organic molecules through reactions such as Friedel-Crafts acylation and substitution reactions (Cheng De-jun, 2008).
Molecular Structure Analysis
Research on diphenyliodonium hexafluoroarsenate includes studies on its molecular structure, particularly when used as a catalyst or an initiator in polymerization reactions. Its structure facilitates the curing of epoxy resins, indicating a role in initiating chemical reactions through its molecular arrangement (J. Gu, S. Narang, E. Pearce, 1985).
Chemical Reactions and Properties
Diphenyliodonium hexafluoroarsenate participates in a variety of chemical reactions, including the curing of epoxy resins and as a photoinitiator in cationic polymerization. Its efficacy as a thermal initiator has been demonstrated in the polymerization process, showing its role in facilitating complex chemical transformations (H. Yu, T. Yamashita, K. Horie, 1996).
Physical Properties Analysis
The physical properties of diphenyliodonium hexafluoroarsenate, such as solubility, melting point, and stability, are crucial for its application in material science and chemistry. Its role in improving the physical and mechanical properties of materials, including dental resins, highlights its significance in material development and engineering (Diogo Dressano et al., 2016).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity and role as a catalyst in various reactions, have been explored in the context of enhancing the efficiency of chemical processes. It has been used to initiate the photo-cross-linking reaction of polymers, indicating its utility in complex chemical syntheses and the development of advanced materials (S. P. Pappas et al., 1984).
科学的研究の応用
Epoxy Resin Curing
Diphenyliodonium hexafluoroarsenate is used as a thermal initiator in the curing of epoxy resins. A study by Gu, Narang, and Pearce (1985) investigated its role in a thermally curable epoxy system, finding that the curing involved two consecutive reactions. They used differential scanning calorimetry (DSC) to analyze the curing reaction and obtained kinetic parameters for the process (Gu, Narang, & Pearce, 1985).
Benzoxazine Curing Kinetics
Diphenyliodonium hexafluoroarsenate, along with other diaryliodonium salts, has been studied for its effect on the thermal curing of bisphenol A-based benzoxazine. Zhang et al. (2016) explored its role as a catalyst, analyzing the curing behavior and mechanisms using DSC and in-situ Fourier transform infrared spectroscopy. They concluded that these salts accelerate the curing of benzoxazine through a two-stage reaction (Zhang et al., 2016).
Photocross-Linking in Polyimides
A polyimide containing an epoxy group was synthesized and its photochemical reactivity was examined in the presence of diphenyliodonium hexafluoroarsenate. Yu, Yamashita, and Horie (1996) found that the activation energy for the cross-linking reaction of this polyimide was about 6 kJ/mol, indicating its effectiveness as a photoacid generator in the chemical amplification process (Yu, Yamashita, & Horie, 1996).
Cationic Polymerization Photoinitiation
Research by Pappas et al. (1984) demonstrated that diphenyliodonium salts, including hexafluoroarsenate, can initiate cationic polymerization upon laser flash photolysis. This process produces phenyliodinium radical cation, which exhibits high reactivity with certain nucleophiles, suggesting potential in initiating cationic polymerization of epoxides (Pappas et al., 1984).
Cross-Linking of Divinyl Ethers
Kahveci, Tasdelen, and Yagcı (2008) studied the use of diphenyliodonium salts with highly nucleophilic counter anions for the photoinitiation of cationic cross-linking of divinyl ethers. Their research suggests the feasibility of using these salts in both direct and indirect initiating modes for vigorous polymerizations (Kahveci, Tasdelen, & Yagcı, 2008).
Synthesis of PET Ligands
The synthesis of a fluorine-18 ([18F]) labeled ligand containing [18F]fluorobenzene was developed using the reaction of diphenyliodonium salt with [18F]F−. Zhang, Kumata, and Suzuki (2007) showcased a practical route for preparing such ligands, indicating its potential in positron emission tomography (PET) imaging applications (Zhang, Kumata, & Suzuki, 2007).
特性
IUPAC Name |
diphenyliodanium;hexafluoroarsenic(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.AsF6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4,5,6)7/h1-10H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGZTBBPOZNSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[As-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10AsF6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886495 | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium hexafluoroarsenate | |
CAS RN |
62613-15-4 | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium hexafluoroarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-nitrophenyl)-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224230.png)
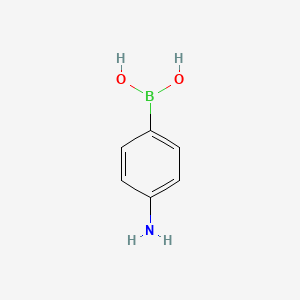
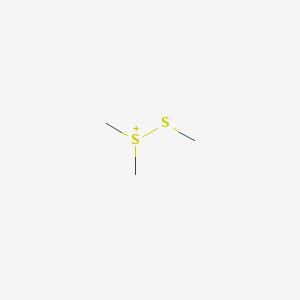
![[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B1224234.png)
![3-[[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B1224237.png)
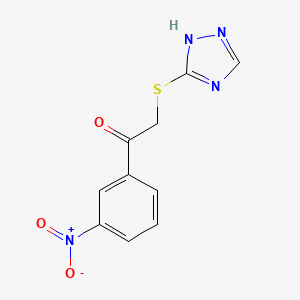
![4-Bromobenzenesulfonic acid (1,3-dioxo-2-benzo[de]isoquinolinyl) ester](/img/structure/B1224241.png)
![N-[1-[[anilino(sulfanylidene)methyl]amino]-2,2,2-trichloroethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B1224243.png)
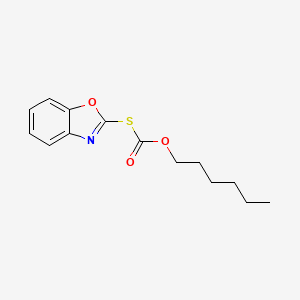
![N-[4-(2-pyridinyl)-2-thiazolyl]cyclopentanecarboxamide](/img/structure/B1224245.png)
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]propanoic acid methyl ester](/img/structure/B1224247.png)
![4-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]methyl]-3,5-dimethylisoxazole](/img/structure/B1224248.png)
![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one](/img/structure/B1224252.png)